7-Amino-3-hydroxyquinolin-2(1H)-one is a chemical compound that belongs to the class of hydroxyquinolinones, which are recognized for their diverse biological activities. This compound is particularly noted for its potential therapeutic applications, especially in the treatment of cognitive disorders and neurodegenerative diseases. The molecular formula for 7-Amino-3-hydroxyquinolin-2(1H)-one is with a molecular weight of 164.17 g/mol. It is classified under the category of nitrogen-containing heterocycles, specifically quinoline derivatives, which are often utilized in medicinal chemistry due to their pharmacological properties.
7-Amino-3-hydroxyquinolin-2(1H)-one is derived from 7-hydroxyquinolin-2(1H)-one through various synthetic pathways. The compound is classified as an aminophenol derivative, possessing both amino and hydroxy functional groups that contribute to its reactivity and biological activity. It has been the subject of research for its inhibitory effects on acetylcholinesterase, an enzyme linked to cognitive function, making it a candidate for treating conditions like Alzheimer's disease .
The synthesis of 7-Amino-3-hydroxyquinolin-2(1H)-one can be achieved through several methods, including:
The synthesis often employs solvents such as dimethylformamide or dimethyl sulfoxide, and yields can vary depending on the specific reaction conditions and reagents used. For instance, yields reported in literature range from 30% to over 80% depending on the method employed .
7-Amino-3-hydroxyquinolin-2(1H)-one participates in various chemical reactions due to its functional groups:
The inhibition mechanism involves binding interactions with key amino acids at the active site of acetylcholinesterase, suggesting potential for drug design targeting cognitive disorders .
The mechanism of action for 7-Amino-3-hydroxyquinolin-2(1H)-one primarily revolves around its role as an acetylcholinesterase inhibitor. It binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain. This mechanism is particularly relevant in neurodegenerative diseases where cholinergic function is impaired.
Docking studies have illustrated that this compound interacts with specific residues within the enzyme's active site, establishing both hydrogen bonds and hydrophobic interactions that stabilize the binding .
Key chemical properties include:
The compound exhibits high gastrointestinal absorption and permeability across biological membranes, indicating good bioavailability for therapeutic applications .
7-Amino-3-hydroxyquinolin-2(1H)-one has several scientific uses:
Carbonic anhydrases (CAs; EC 4.2.1.1) are zinc metalloenzymes critical for pH regulation, CO₂ homeostasis, and biosynthetic processes. 7-Amino-3-hydroxyquinolin-2(1H)-one derivatives exhibit marked isoform selectivity, particularly against the tumor-associated transmembrane isoform hCA IX. These derivatives are synthesized by derivatizing the 7-amino group via:
Enzymatic profiling reveals distinct inhibition hierarchies:
The inhibition mechanism remains partially elucidated but involves occlusion of the catalytic zinc access channel rather than direct metal ion chelation. This contrasts with classical sulfonamide inhibitors and highlights the scaffold’s potential for isoform-specific drug design [4].
Table 1: Inhibition Profiles of 7-Amino-3-hydroxyquinolin-2(1H)-one Derivatives Against Carbonic Anhydrase Isoforms
Derivative R-group | hCA I Ki (μM) | hCA II Ki (μM) | hCA IX Ki (μM) |
---|---|---|---|
Benzenesulfonyl | >100 | 78.4 | 0.674 |
4-Methylbenzenesulfonyl | >100 | 64.2 | 0.558 |
Fluorescein-thioureido | 32.7 | 19.8 | 0.244 |
4-Chlorobenzoyl | >100 | >100 | 2.786 |
The pandemic potential of influenza A viruses necessitates inhibitors targeting conserved viral machinery. The PA subunit’s N-terminal endonuclease domain (PAN) requires divalent metal ions (typically Mg²⁺ or Mn²⁺) for "cap-snatching" – a process essential for viral mRNA transcription. 7-Amino-3-hydroxyquinolin-2(1H)-one, while sharing the 3-hydroxyquinolin-2(1H)-one pharmacophore, exhibits distinct metal-chelating properties critical for PAN inhibition:
Comparative studies with halogenated 3-hydroxyquinolin-2(1H)-ones reveal:
X-ray crystallography of 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one bound to PAN confirms bidentate chelation of the catalytic Mn²⁺ ions, validating the scaffold’s mechanism. The 7-amino variant likely exploits similar binding but with enhanced polar interactions [5].
Table 2: Endonuclease Inhibition by Quinolinone Derivatives Against H1N1 Influenza A
Compound | Substituent Position | IC50 (μM) |
---|---|---|
3-Hydroxyquinolin-2(1H)-one | None | 24.0 |
7-Amino-3-hydroxyquinolin-2(1H)-one* | C7-NH₂ | ~5.0* |
6-Br-3-hydroxyquinolin-2(1H)-one | C6-Br | 7.4 |
7-Br-3-hydroxyquinolin-2(1H)-one | C7-Br | 7.6 |
6-(p-FC₆H₄)-3-hydroxyquinolin-2(1H)-one | C6-(4-F-phenyl) | 0.5 |
7-(p-FC₆H₄)-3-hydroxyquinolin-2(1H)-one | C7-(4-F-phenyl) | 0.5 |
*Estimated based on structural analogs; direct data unavailable in search results.
Human D-amino acid oxidase (hDAAO; EC 1.4.3.3) regulates neuronal D-serine levels, a co-agonist of NMDA receptors. Reduced D-serine correlates with schizophrenia, positioning hDAAO inhibition as a therapeutic strategy. 7-Amino-3-hydroxyquinolin-2(1H)-one derivatives interact with hDAAO via:
Species-specific SAR is pronounced:
Crystal structures of hDAAO-inhibitor complexes confirm that 7-amino derivatives exploit a subpocket lined by Leu51, Leu215, and Pro313, inaccessible to bulkier inhibitors. This underpins their species selectivity versus pig kidney DAAO [6].
Tyrosinase (EC 1.14.18.1) catalyzes melanin biosynthesis. Quinolinones and coumarins represent emerging inhibitor classes. Key comparisons include:
Activity data indicates:
Molecular dynamics simulations suggest both scaffolds occupy the dicopper catalytic center, but quinolinones induce greater active-site distortion due to their bicyclic rigidity.
Phenylketonuria (PKU) arises from phenylalanine hydroxylase (hPAH; EC 1.14.16.1) misfolding. 7-Amino-3-hydroxyquinolin-2(1H)-one derivatives act as pharmacological chaperones by:
Functional studies demonstrate:
Small-angle X-ray scattering (SAXS) confirms these compounds induce a closed, tetrameric state resistant to ubiquitin-proteasomal degradation. This mechanism parallels the therapeutic action of sapropterin (BH₄) but operates independently of the pterin-binding site [3].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6